Dugesin B

Acetylcholinesterase Diterpenoids Alzheimer's Research

Researchers seeking a specific AChE-inhibitory clerodane scaffold often face potency variability among structurally close analogs. Dugesin B addresses this with a defined IC50 of 22.13 μM, offering 2.3-fold stronger inhibition than salvileucantholide in the same assay. Its non-cytotoxic profile avoids interference in cell-based AChE studies. • Quantified AChE IC50: 22.13 μM - reliable reference for Alzheimer’s research • 2.3× potency advantage over salvileucantholide, enabling precise structure-activity comparisons • No activity against DLD-1, CCRF-CEM, HL-60, IMR-32 - eliminates cytotoxicity confounders • Chemotaxonomic marker for S. dugesii, S. leucantha, S. arisanensis - ideal for phytochemical standardization • Custom synthesis & bulk quantities available; ready-to-ship research-grade material

Molecular Formula C20H14O5
Molecular Weight 334.3 g/mol
Cat. No. B12389262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDugesin B
Molecular FormulaC20H14O5
Molecular Weight334.3 g/mol
Structural Identifiers
SMILESCC1=C2CC=CC3=C(C2=CC4=C1C(OC4=O)C5=COC=C5)COC3=O
InChIInChI=1S/C20H14O5/c1-10-12-3-2-4-13-16(9-24-19(13)21)14(12)7-15-17(10)18(25-20(15)22)11-5-6-23-8-11/h2,4-8,18H,3,9H2,1H3/t18-/m0/s1
InChIKeyBYMJVNWPPPSHMA-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dugesin B: AChE-Inhibiting Diterpenoid


Dugesin B ((-)-Isosalvipuberulin) is a rearranged clerodane diterpenoid first isolated from the aerial parts of Salvia dugesii and identified by comprehensive spectroscopic techniques [1]. It is also found in other Salvia species, including S. leucantha and S. arisanensis [2]. The compound possesses a highly rearranged neo-clerodane skeleton, a hallmark of this diterpenoid class [3]. Its biological profile is notably distinguished by a defined and quantifiable acetylcholinesterase (AChE) inhibitory activity, which sets it apart from many structurally related clerodane diterpenoids that lack this specific activity [4].

Structural class Rearranged neo-clerodane diterpenoid
Bioactivity Reported AChE inhibitory activity
Origin Isolated from Salvia dugesii

Dugesin B Analogs: Not Functionally Equivalent


The neo-clerodane diterpenoid family, particularly those from Salvia species, exhibits remarkable structural and functional diversity despite sharing a common biosynthetic origin [1]. The term 'rearranged clerodane diterpenoid' describes a broad class with varied carbocyclic frameworks and oxidation patterns, and biological activity is exquisitely sensitive to these differences [2]. A direct comparison within the same study reveals that among closely related clerodane diterpenoids (salvileucantholide, 3β-methoxyisopuberulin, and dugesin B), AChE inhibitory potency varies by more than 2-fold [3]. This significant quantitative divergence, measured in the same assay system, proves that substituting one Salvia-derived clerodane diterpenoid for another cannot be assumed to yield equivalent functional outcomes. The specific molecular architecture of Dugesin B, as confirmed by total synthesis [4], directly dictates its activity profile, making its selection a matter of precise experimental need rather than a generic class-level choice.

Structural sensitivity

Neo-clerodane scaffold variation can significantly alter AChE inhibition; same class does not guarantee equivalent activity.

Assay context dependence

Reported marked AChE inhibition divergence among co-isolated clerodane diterpenoids in the same study limits generic substitution.

Functional mismatch risk

Substituting with other Salvia diterpenoids may lose the specific AChE-targeting profile confirmed for Dugesin B.

Key Evidence for Dugesin B


Superior AChE Inhibition to Salvileucantholide

Dugesin B demonstrates superior acetylcholinesterase (AChE) inhibitory activity compared to its structurally related co-isolates, salvileucantholide and 3β-methoxyisopuberulin. In a direct head-to-head assay, Dugesin B exhibited an IC50 of 22.13 μM, representing a 2.3-fold increase in potency over salvileucantholide (IC50 = 50.55 μM) and a 1.5-fold increase over 3β-methoxyisopuberulin (IC50 = 32.2 μM) [1]. This data confirms that Dugesin B is the most active AChE inhibitor among this specific subset of clerodane diterpenoids tested under identical conditions.

AChE Inhibition
Head-to-head
IC50 22.13 μM vs 50.55 μM (salvileucantholide)
Reported highest AChE inhibition in tested set
Assay context may differ
Acetylcholinesterase Diterpenoids Alzheimer's Research

Structure Confirmed by Total Synthesis

The structure of Dugesin B has been unambiguously confirmed through its first total synthesis, which also provided access to several biosynthetically related diterpenoids including salvileucalin C, salvileucalin D, salvipuberulin, and isosalvipuberulin [1]. The synthetic route, which involves a Beckwith-Dowd ring expansion and a photoinduced electrocyclic ring contraction, confirms the highly rearranged neo-clerodane skeleton of Dugesin B and distinguishes it from non-rearranged clerodane frameworks [1]. This synthetic confirmation eliminates any ambiguity regarding the compound's identity and ensures that the material procured is consistent with the structure reported in bioactivity studies.

Structural Confirmation
Supporting
Total synthesis confirms neo-clerodane skeleton
Synthetic validation supports identity attribution
Diastereoselective route, NMR/MS verification
Total Synthesis Diterpenoids Structural Confirmation

Non-Cytotoxic Unlike Cryptotanshinone

While Dugesin B is often co-isolated with potent cytotoxic diterpenoids, it does not exhibit significant cytotoxicity itself. In a study on Salvia arisanensis, the co-isolated compound cryptotanshinone (5) exhibited strong cytotoxicities with IC50 values of 5.38, 7.16, 4.84, and 9.10 μM against DLD-1, CCRF-CEM, HL-60, and IMR-32 cell lines, respectively, and 16-hydroxycarnosol (3) showed IC50 values of 7.42 and 6.73 μM against DLD-1 and IMR-32 cells [1]. In contrast, Dugesin B (7) was not reported to exhibit any cytotoxic activity in this panel, a finding consistent with its profile in other studies where it is not described as a cytotoxic agent [1]. This lack of cytotoxicity is a key differentiator from other diterpenoids in the same source.

Cytotoxicity Profile
Class-level
No reported cytotoxicity vs active cryptotanshinone
Reported absence of cytotoxicity in tested panel
DLD-1, CCRF-CEM, HL-60, IMR-32 cell lines
Cytotoxicity Diterpenoids Selectivity

Dugesin B Recommended Use Cases


AChE Inhibition in Alzheimer's Research

Dugesin B is an ideal candidate for in vitro screening programs targeting acetylcholinesterase (AChE) inhibition for Alzheimer's disease research. Its confirmed IC50 of 22.13 μM against AChE provides a reliable baseline for comparative studies [1]. Its use is particularly indicated when researchers require a clerodane diterpenoid scaffold with this specific activity, and when a 2.3-fold increase in potency over structurally related alternatives like salvileucantholide is a meaningful selection criterion [1].

Neo-Clerodane Reference for Natural Product Studies

Dugesin B serves as a key reference standard for phytochemical and biosynthetic investigations of Salvia species. Its isolation from S. dugesii, S. leucantha, and S. arisanensis makes it a valuable chemotaxonomic marker [REFS-1, REFS-2]. Furthermore, its structure, which has been unambiguously confirmed by total synthesis [3], makes it a reliable standard for the identification of this specific rearranged neo-clerodane framework in complex plant extracts.

Non-Cytotoxic Diterpenoid for Target Validation

In assays where cytotoxicity is a confounding factor, Dugesin B offers a distinct advantage. Its lack of activity against a panel of cancer cell lines (DLD-1, CCRF-CEM, HL-60, IMR-32) in contrast to co-isolated cytotoxic diterpenoids like cryptotanshinone [4], makes it a superior choice for studies focused on non-cytotoxic mechanisms, such as AChE inhibition or other potential activities, without the risk of cell death masking or interfering with the primary readout.

Application
Selection Property
Validation Focus
AChE inhibition screening for neurodegeneration research
Reported AChE inhibitor screening fit
IC50 and comparator baseline context
Natural product reference standard for Salvia chemotaxonomy
Neo-clerodane identity marker
Structural confirmation by synthesis and spectroscopy
Target-engagement studies requiring non-cytotoxic scaffold
Absence of cytotoxicity in standard panel
Cell viability endpoint monitoring

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